(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Description
Properties
IUPAC Name |
(2-amino-6-bromo-3,4-dihydro-1H-naphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10/h1-2,5,14H,3-4,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTRFUJCHQGTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C=C(C=C2)Br)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
Step 1: Bromination
The initial step involves selective bromination at the 6-position of 1,2,3,4-tetrahydronaphthalene or a closely related intermediate. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in solvents like dimethylformamide (DMF) or acetic acid are employed. The regioselectivity is influenced by the electronic effects of substituents and steric hindrance, with the amino group directing bromination para to itself (position 6) on the aromatic ring.
Step 2: Amination
The amino group at the 2-position is introduced via nucleophilic substitution or reductive amination. One common approach is reductive amination of a ketone precursor using ammonia (NH₃) and a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol. Alternatively, Gabriel synthesis or alkylation methods mediated by sodium hydride (NaH) have been reported for similar systems.
Step 3: Hydroxymethyl Group Installation
The hydroxymethyl substituent at the 2-position is typically introduced by reduction of a ketone intermediate using strong hydride donors such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions. This step converts the carbonyl group to the corresponding alcohol.
Industrial Scale Considerations
Industrial synthesis adapts these steps to larger scale with optimization for yield and purity. Continuous flow reactors and automated systems allow precise control of reaction parameters such as temperature, pressure, and solvent ratios to minimize by-products and maximize efficiency.
Summary Table of Synthetic Steps
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C to room temperature | 65–75 | Regioselective bromination at C6 |
| Reductive Amination | NH₃, NaBH₄ or NaBH₃CN, MeOH, 24 h | 60–70 | Converts ketone to amine |
| Reduction | LiAlH₄, THF, reflux | 80–85 | Ketone to hydroxymethyl group |
Purification of the target compound involves:
Recrystallization from solvent mixtures such as ethyl acetate and pentane, exploiting polarity differences.
Column Chromatography on silica gel using gradients of hexane and ethyl acetate to separate brominated aromatic species.
Solid-Phase Extraction (SPE) using hydrophilic-lipophilic balanced (HLB) cartridges for efficient retention and elution of polar amines.
Challenges include the increased polarity caused by the bromine substituent, which can complicate separation, and the need to deactivate glassware surfaces (e.g., with dimethyldichlorosilane) to reduce adsorption losses.
The structural confirmation of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol employs:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Aromatic protons appear between δ 6.8–7.5 ppm; broad signals for NH₂ at δ 1.5–2.5 ppm; methanol CH₂OH protons at δ 3.5–4.0 ppm.
¹³C NMR: Signals for brominated carbons typically appear between δ 110–130 ppm with characteristic coupling constants (~40 Hz) due to C-Br bonds.
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Electrospray ionization in positive mode shows the molecular ion [M+H]⁺ with isotopic patterns characteristic of bromine (approximately 27.5% abundance for ^79Br and ^81Br isotopes).
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Provides definitive stereochemical and conformational information, confirming substitution patterns and absolute configuration.
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The amino group at position 2 is an electron-donating substituent that directs electrophilic bromination to the para position (C6). Steric hindrance from substituents at C2 limits substitution at adjacent carbons.
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Reductive amination proceeds via imine formation followed by reduction to the amine, with reaction conditions optimized to minimize side reactions and improve yield.
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LiAlH₄ reduces ketones to primary alcohols efficiently, with reaction conditions carefully controlled to prevent over-reduction or side reactions.
The compound is thermally stable up to approximately 150°C but is sensitive to photodegradation; thus, storage in amber vials at −18°C is recommended.
Under acidic conditions (pH < 4), the amino group protonates, increasing water solubility. In basic conditions (pH > 9), the hydroxymethyl group may undergo oxidation to ketone derivatives.
The amino group serves as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes or receptors.
The bromine atom increases lipophilicity (logP ~2.8) and enables potential radiolabeling applications (e.g., with ^77Br or ^82Br isotopes) for imaging studies.
The hydroxymethyl group provides moderate polarity and a handle for further chemical modifications.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|
| (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | C₁₁H₁₄BrNO | 256.14 | Amino, Bromo, Methanol | Pharmaceutical intermediate |
| 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₁₂BrNO₂ | 270.13 | Amino, Bromo, Carboxylic acid | Ionizable at physiological pH |
| N-(2-Bromophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₇H₁₈BrNO | 332.23 | Bromophenyl, Methoxy, Amine | Potential CNS-targeting activity |
The presence of the methanol group in the target compound imparts moderate polarity, while the carboxylic acid analog exhibits higher acidity and ionization potential. Bromophenyl derivatives tend to have enhanced lipophilicity and blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: (2-Amino-6-carboxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.
Reduction: (2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural variations and properties of related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | C₁₁H₁₃BrNO | 262.13 | Amino, Bromo, Methanol | Potential pharmaceutical intermediate | |
| (6-Methoxy-2,5,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | C₁₆H₂₂O₂ | 246.34 | Methoxy, Methanol, Methyl | Antioxidant activity (vitamin E analog) | |
| (S)-(2S)-6-Phenoxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanol | C₂₅H₂₂N₂O₃ | 398.45 | Phenoxy, Oxazolyl-pyridinyl, Methanol | Ligand in protein interactions | |
| 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | C₁₅H₂₁Br | 281.23 | Bromomethyl, Tetramethyl | Reactive intermediate in synthesis | |
| 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₁₂BrNO₂ | 270.13 | Amino, Bromo, Carboxylic Acid | Enhanced acidity, ionizable at physiological pH | |
| N-(2-Bromophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | C₁₇H₁₈BrNO | 332.23 | Bromophenyl, Methoxy, Amine | Potential CNS-targeting activity | |
| 2-Amino-6-bromo-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride | C₁₀H₁₃BrClNO | 278.57 | Amino, Bromo, Hydroxyl (1-position) | Salt form improves crystallinity |
Key Comparisons
Functional Group Impact on Reactivity and Solubility Amino Group: Present in the target compound and its carboxylic acid variant , the amino group enhances hydrogen bonding, increasing water solubility compared to non-polar analogs like the tetramethyl derivative . However, the bromophenyl group in N-(2-bromophenyl)-6-methoxy-tetrahydronaphthalen-1-amine may enhance lipophilicity and blood-brain barrier penetration. Methanol vs. Carboxylic Acid: The target compound’s methanol group offers moderate polarity, while the carboxylic acid analog is more acidic (pKa ~2–3), favoring ionization in physiological conditions.
Biological and Pharmacological Implications
- The vitamin E analog with methoxy and methyl groups demonstrates antioxidant properties, unlike the brominated compounds.
- The oxazolyl-pyridinyl derivative has a high molecular weight (398.45 g/mol) and structural complexity, making it suitable for targeted protein binding, whereas simpler analogs like the target compound may serve as intermediates.
Crystallinity and Salt Forms The hydrochloride salt of 2-amino-6-bromo-1-ol improves crystallinity and stability compared to the free base form of the target compound.
Biological Activity
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- IUPAC Name : (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
- Molecular Formula : C11H14BrN O•HCl
- Molecular Weight : 292.6 g/mol
- CAS Number : 2031260-76-9
Research indicates that compounds similar to (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol may interact with various neurotransmitter systems. Specifically, they have shown affinity for serotonin receptors, which are crucial in regulating mood and behavior. The compound's structure suggests it may act as a modulator of serotonin pathways, impacting conditions such as anxiety and depression .
Pharmacological Studies
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Serotonin Receptor Interaction :
- Compounds structurally related to this compound have been shown to exhibit agonistic and antagonistic activities at serotonin receptors (5-HT2A and 5-HT2C). These interactions are significant for the development of antidepressants and antipsychotics .
- A study indicated that modifications at the C(4)-position of similar compounds enhanced their affinity for these receptors, suggesting a structure-activity relationship that could be explored further for therapeutic applications .
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P-glycoprotein Modulation :
- The compound may also influence P-glycoprotein (P-gp) activity. P-gp is an efflux transporter that plays a critical role in drug absorption and resistance. Compounds that stimulate or inhibit P-gp ATPase activity can reverse multidrug resistance in cancer cells .
- In vitro assays have shown that certain derivatives can significantly alter the efflux of chemotherapeutic agents like paclitaxel in resistant cell lines .
Study 1: Antidepressant Activity
A series of analogs based on the naphthalene structure were synthesized and tested for their antidepressant-like effects in rodent models. The results demonstrated that compounds with similar structural features to (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties .
Study 2: Cancer Resistance Reversal
In a study focused on reversing drug resistance in cancer therapy, derivatives of this compound were administered to SW620/Ad300 cell lines. Results showed a marked increase in intracellular concentrations of doxorubicin when co-administered with these compounds, highlighting their potential as adjuvants in cancer treatment .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride |
| Molecular Formula | C11H14BrN O•HCl |
| Molecular Weight | 292.6 g/mol |
| CAS Number | 2031260-76-9 |
| Biological Activity | Effect |
|---|---|
| Serotonin Receptor Agonism | Antidepressant-like effects |
| P-glycoprotein Modulation | Reversal of drug resistance |
Q & A
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | 65-75 | |
| Reductive Amination | NH₃, NaBH₄, MeOH, 24h | 60-70 | |
| Hydroxylation | LiAlH₄, THF, reflux | 80-85 |
Basic: How can this compound be purified, and what challenges arise?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethyl acetate/pentane (RF 0.3 in 8:2 pentane:EtOAc suggests polarity for TLC-guided purification) .
- Column Chromatography : Optimize silica gel columns with gradients of hexane:EtOAc (e.g., 7:3 to 1:1) for brominated aromatic systems.
- SPE (Solid-Phase Extraction) : HLB cartridges (Waters) pre-conditioned with methanol effectively retain polar amines, as seen in analyte extraction workflows .
Challenges : Bromine’s electron-withdrawing effect increases polarity, complicating separation. Glassware deactivation with 5% DMDCS minimizes adsorption losses .
Basic: Which spectroscopic methods confirm its structure?
Methodological Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8-7.5 ppm), NH₂ (δ 1.5-2.5 ppm, broad), and methanol CH₂OH (δ 3.5-4.0 ppm).
- ¹³C NMR : Brominated carbons appear at δ 110-130 ppm (C-Br coupling ~40 Hz).
- MS : ESI-MS in positive mode shows [M+H]⁺ with isotopic peaks (²⁷.5% abundance for Br).
- X-ray Crystallography : Resolve stereochemistry (e.g., ’s triclinic crystal system for brominated naphthalenes) .
Advanced: How to address low yields in amination steps?
Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies:
- Catalytic Systems : Use Pd/C or Ru complexes for selective reductions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, as shown in NaH-mediated alkylations .
- Temperature Control : Slow addition of NH₃ at 0°C minimizes imine formation.
Advanced: What governs bromination regioselectivity in the tetralin scaffold?
Methodological Answer:
Regioselectivity is dictated by:
Q. Table 2: Bromination Outcomes in Analogues
| Precursor | Bromine Position | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-tetralone | C7 | 70 | Br₂, AcOH, 50°C | |
| 2-Amino-tetralin | C6 | 65 | NBS, DMF |
Advanced: How stable is this compound under varying pH and temperature?
Methodological Answer:
- Thermal Stability : Decomposition above 150°C (TGA data for brominated naphthalenes). Store at −18°C in amber vials to prevent photodegradation .
- pH Sensitivity : The amino group protonates below pH 4, increasing solubility. In basic conditions (pH > 9), methanol may oxidize to ketone.
Advanced: What role do the amino and bromo groups play in drug discovery applications?
Methodological Answer:
- Amino Group : Serves as a hydrogen bond donor for target binding (e.g., enzyme active sites).
- Bromo Group : Enhances lipophilicity (logP ~2.8) and enables radiolabeling (⁷⁷Br/⁸²Br for PET imaging). ’s brominated naphthol derivatives highlight bioactivity in CNS targets .
Advanced: How to resolve stereoisomers in asymmetric synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:IPA (90:10).
- X-ray Crystallography : Determine absolute configuration, as done for spiro-pyrrolidine derivatives in .
Advanced: What analytical methods detect degradation products?
Methodological Answer:
- LC-MS/MS : Monitor m/z shifts (e.g., loss of NH₂ or Br). ’s SPE-LC-MS protocol detects phenolic degradants .
- HPLC-UV : Use C18 columns (0.1% formic acid in H₂O/MeOH) to separate oxidation products.
Advanced: How do solvent polarity and additives affect reaction kinetics?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., bromine displacement).
- Additives : NH₄F () minimizes side reactions by sequestering metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
